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Compound of Interest

Compound Name:
Methyl 2-methylbenzo[d]oxazole-

6-carboxylate

Cat. No.: B178514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for

Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic compound of interest in

medicinal chemistry and materials science. While a complete, publicly available dataset of its

spectral properties (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is not readily available, this

document compiles and analyzes data from closely related analogs to offer a robust predictive

framework for its characterization. Detailed experimental protocols for obtaining such spectra

are also provided.

The molecular formula for Methyl 2-methylbenzo[d]oxazole-6-carboxylate is C₁₀H₉NO₃, and

its CAS number is 136663-23-5.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for Methyl 2-
methylbenzo[d]oxazole-6-carboxylate based on the analysis of similar benzoxazole

derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Notes

Aromatic H (H-4, H-5,

H-7)
7.5 - 8.2 m

The precise shifts and

coupling patterns will

depend on the

electronic

environment created

by the methyl and

carboxylate groups.

-OCH₃ (Ester) ~3.9 s

Singlet peak

characteristic of a

methyl ester.

-CH₃ (at C-2) ~2.6 s

Singlet peak for the

methyl group on the

oxazole ring.

Prediction is based on spectral data of related benzoxazole structures.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment

Expected Chemical Shift (δ,

ppm)
Notes

C=O (Ester) 165 - 170
Carbonyl carbon of the methyl

ester.

C-2 (Oxazole ring) 160 - 165

Quaternary carbon of the

oxazole ring attached to the

methyl group.

Aromatic C 110 - 150 Carbons of the benzene ring.

C-6 ~125-130
The carbon to which the

carboxylate is attached.

-OCH₃ (Ester) ~52 Methyl carbon of the ester.

-CH₃ (at C-2) 14 - 20 Methyl group carbon.
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Prediction is based on spectral data of related benzoxazole structures.

Table 3: Predicted IR Spectral Data
Functional Group

Expected Wavenumber

(cm⁻¹)
Intensity

C=O Stretch (Ester) 1710 - 1730 Strong

C=N Stretch (Oxazole) 1600 - 1650 Medium

C-O Stretch (Ester & Ether) 1200 - 1300 Strong

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

Prediction is based on spectral data of related benzoxazole structures.

Table 4: Predicted Mass Spectrometry Data
Analysis Expected Result Notes

Molecular Ion (M⁺) m/z ≈ 191.19
Corresponding to the

molecular weight of C₁₀H₉NO₃.

Major Fragments Loss of -OCH₃ (m/z ≈ 160)
Common fragmentation pattern

for methyl esters.

Loss of -COOCH₃ (m/z ≈ 132)

Prediction is based on spectral data of related benzoxazole structures.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for Methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Data Acquisition:

Acquire ¹H NMR spectra using standard parameters. A sufficient number of scans should

be averaged to obtain a good signal-to-noise ratio.

Acquire ¹³C NMR spectra. A larger number of scans will be necessary due to the lower

natural abundance of the ¹³C isotope.

Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.
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Data Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the clean ATR crystal before running the sample.

Perform baseline correction and other necessary data processing.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI)

source.

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode.

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment

ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like Methyl 2-methylbenzo[d]oxazole-6-carboxylate.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-
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PDF]. Available at: [https://www.benchchem.com/product/b178514#methyl-2-methylbenzo-d-
oxazole-6-carboxylate-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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